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molecular formula C17H26N4O B1214569 Emedastine CAS No. 87233-61-2

Emedastine

Cat. No. B1214569
M. Wt: 302.4 g/mol
InChI Key: KBUZBQVCBVDWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06194406B1

Procedure details

Combine 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole (22.3 g, 99.4 mmol), 1-methyl[1,4]diazepane (19 mL, 152.8 mmol), and triethylamine (75 mL). Heat to 70° C. After 18 hours, add 1-methyl[1,4]diazepane (10 mL) and continue to heat at reflux. After 96 hours, cool to ambient temperature and partition the reaction mixture between water and ethyl acetate. Separate the layers and extract the organic layer with a saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over MgSO4, filter, and evaporate in vacuo to give a residue. Chromatograph the residue on silica gel eluting sequentially with 50% ethyl acetate/hexane and then 10% methanol/dichloromethane to give 1-methyl-4-(1-(2-ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane: Rf=0.52 (silica gel, dichloromethane/methanol/concentrated aqueous ammonia, 90/10/0.1).
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:6]([CH2:7][CH2:8][O:9][CH2:10][CH3:11])[C:5]2[CH:12]=[CH:13][CH:14]=[CH:15][C:4]=2[N:3]=1.[CH3:16][N:17]1[CH2:23][CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1.C(N(CC)CC)C.C(OCC)(=O)C.CCCCCC>CO.ClCCl>[CH3:16][N:17]1[CH2:23][CH2:22][CH2:21][N:20]([C:2]2[N:6]([CH2:7][CH2:8][O:9][CH2:10][CH3:11])[C:5]3[CH:12]=[CH:13][CH:14]=[CH:15][C:4]=3[N:3]=2)[CH2:19][CH2:18]1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
ClC1=NC2=C(N1CCOCC)C=CC=C2
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
CN1CCNCCC1
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
CN1CCNCCC1
Step Five
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
WAIT
Type
WAIT
Details
After 96 hours
Duration
96 h
TEMPERATURE
Type
TEMPERATURE
Details
cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
partition the reaction mixture between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the organic layer with a saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN1CCN(CCC1)C1=NC2=C(N1CCOCC)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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